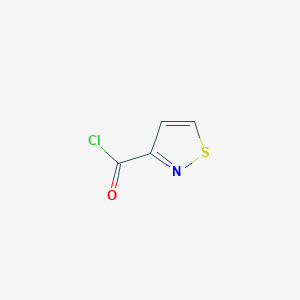

1,2-Thiazole-3-carbonyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-thiazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-2-8-6-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGLAFQQOCBWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615405 | |

| Record name | 1,2-Thiazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49672-77-7 | |

| Record name | 1,2-Thiazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Thiazole 3 Carbonyl Chloride

Precursor Synthesis for the 1,2-Thiazole Moiety

The journey towards 1,2-thiazole-3-carbonyl chloride commences with the synthesis of the 1,2-thiazole ring system, which serves as the foundational scaffold. This is typically followed by functionalization at the C-3 position to introduce a carboxylic acid or a related group amenable to conversion into the target acyl chloride.

Cyclization Approaches to the 1,2-Thiazole Ring System

The construction of the 1,2-thiazole (also known as isothiazole) ring is a pivotal step. While various methods exist for the synthesis of the more common 1,3-thiazole, the formation of the 1,2-isomer often requires specific strategies. researchgate.net A historical yet significant method involves the cyclization of appropriate precursors. researchgate.net Modern approaches often utilize multicomponent reactions or the cyclization of functionalized starting materials to build the heterocyclic core. For instance, the reaction of enaminoesters with fluorodibromoiamides/esters and sulfur can provide isothiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

Functionalization of the 1,2-Thiazole Core towards C-3 Acylation

Once the 1,2-thiazole ring is formed, the next critical step is the introduction of a functional group at the C-3 position that can be converted to a carbonyl chloride. This often involves the synthesis of 1,2-thiazole-3-carboxylic acid or its ester equivalent. The functionalization strategies can vary depending on the substituents already present on the thiazole (B1198619) ring. For instance, in the synthesis of related 1,2,4-thiadiazole (B1232254) systems, an intermediate oxathiazolone can be reacted with ethyl cyanoformate to generate a carboxylic acid ester, which is then hydrolyzed to the corresponding carboxylic acid. nih.gov Similar principles can be applied to the 1,2-thiazole system, where a suitable precursor is functionalized to introduce the C-3 carboxyl group.

Direct Synthesis of this compound

The conversion of the precursor, typically 1,2-thiazole-3-carboxylic acid, into the final product, this compound, is a crucial step that activates the carboxyl group for subsequent reactions.

Chlorination Reactions for Carboxylic Acid Derivatives

The most common method for preparing acyl chlorides from carboxylic acids is through the use of a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this transformation. nih.gov The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). For example, in the synthesis of various thiazole/thiadiazole carboxamide derivatives, the corresponding carboxylic acid is treated with oxalyl chloride in the presence of DMF to generate the acyl chloride in situ. nih.gov This reactive intermediate is then typically used immediately in the next step of the synthesis.

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Formula | Catalyst (if any) | Byproducts |

| Thionyl Chloride | SOCl₂ | DMF (optional) | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | DMF | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | None | POCl₃, HCl |

Alternative Synthetic Pathways for Acyl Halide Formation

While thionyl chloride and oxalyl chloride are the workhorses for acyl chloride synthesis, other reagents can also be utilized. For instance, phosphorus pentachloride (PCl₅) can effectively convert carboxylic acids to their corresponding acyl chlorides. Another approach involves the use of chloroacetyl chloride in specific contexts. nih.govekb.eg Research into milder and more selective methods for acyl halide formation is an ongoing area of interest in organic synthesis. acs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to minimize environmental impact. mdpi.comresearchgate.net This includes the development of more sustainable methods for the synthesis of heterocyclic compounds and their derivatives.

For the synthesis of acyl chlorides, green approaches focus on reducing the use of hazardous reagents and solvents. humanjournals.com While traditional methods often involve chlorinated solvents, researchers are exploring the use of more environmentally benign solvent systems or even solvent-free conditions. mdpi.comhumanjournals.com For instance, the use of phosphate (B84403) buffer as a reaction medium for N-chloroacetylation with acid chlorides has been reported as a green and efficient method. tandfonline.com Although not directly applied to this compound in the reviewed literature, such methodologies present a promising avenue for future research.

Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often corrosive reagents is a key goal of green chemistry. mdpi.com Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic systems, which can contribute to a greener process by reducing energy consumption and reaction times. nih.gov

Solvent-Free Reaction Systems

The preparation of acyl chlorides from carboxylic acids can often be performed under solvent-free or "neat" conditions, particularly when using liquid chlorinating agents like thionyl chloride. In such a system, the liquid reagent serves as both the reactant and the reaction medium. This approach is advantageous as it simplifies the work-up procedure, reduces solvent waste, and can lead to higher reaction concentrations, potentially accelerating the reaction rate.

The general reaction for the synthesis of this compound from 1,2-thiazole-3-carboxylic acid using a chlorinating agent is depicted below. The by-products of this reaction are typically gaseous (SO₂ and HCl for thionyl chloride) or can be easily separated by distillation, which is particularly convenient in a solvent-free setting. chemguide.co.ukchemguide.co.uk

Illustrative Reaction Scheme: 1,2-Thiazole-3-carboxylic acid + Chlorinating Agent → this compound + By-products

Table 1: Common Chlorinating Agents for Acyl Chloride Synthesis

| Chlorinating Agent | Formula | Typical By-products | Phase | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Liquid | Gaseous by-products simplify purification. chemguide.co.uklibretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Liquid | Milder and more selective than SOCl₂, but more expensive. wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid | Reaction is often vigorous. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid | Requires a 3:1 molar ratio of acid to reagent. chemguide.co.uk |

Catalytic Methodologies for Enhanced Efficiency

The conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride and oxalyl chloride can be significantly accelerated by the use of catalysts. The most common and effective catalyst for this transformation is N,N-dimethylformamide (DMF). wikipedia.orggoogle.com

The catalytic cycle with thionyl chloride involves the initial reaction of SOCl₂ with DMF to form the Vilsmeier reagent, an electrophilic iminium salt ([(CH₃)₂N=CHCl]Cl). This reagent then activates the carboxylic acid, facilitating the nucleophilic attack of the chloride ion to generate the final acyl chloride and regenerate the DMF catalyst. google.com A similar catalytic process occurs with oxalyl chloride. wikipedia.org The use of a catalyst is often essential, especially with less reactive chlorinating agents like phosgene, to achieve a reasonable reaction rate. google.com

While the general principle is broadly applicable, specific catalytic studies focused solely on the synthesis of this compound are not extensively documented. However, the use of catalytic DMF is standard practice for the synthesis of most heterocyclic and aromatic acyl chlorides.

Table 2: Catalysts for Acyl Chloride Formation

| Catalyst | Formula | Applicable Reagents | Mechanism of Action |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Thionyl Chloride, Oxalyl Chloride, Phosgene | Forms an electrophilic Vilsmeier reagent intermediate. wikipedia.orggoogle.com |

| Pyridine (B92270) | C₅H₅N | Thionyl Chloride | Acts as a base to neutralize the HCl by-product and can form a reactive acylpyridinium intermediate. google.com |

| Urea | CH₄N₂O | Thionyl Chloride, Phosgene | Can act as a catalyst precursor. google.com |

Microwave-Assisted and Ultrasonic-Mediated Synthesis

Alternative energy sources such as microwave irradiation and ultrasound have emerged as powerful tools in modern organic synthesis to accelerate reaction rates, increase yields, and promote cleaner reactions.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. nih.gov This technique has been applied to various organic transformations, including the synthesis of heterocyclic compounds and acylation reactions. nih.govtandfonline.comtandfonline.com For example, microwave irradiation has been shown to significantly influence the acylation of phenols using acid chlorides, in some cases doubling the yield compared to conventional heating at the same temperature. tandfonline.com While microwave-assisted synthesis is well-documented for the formation of thiazole rings and for reactions using acyl chlorides, its specific application for the direct conversion of 1,2-thiazole-3-carboxylic acid to its corresponding acyl chloride is not detailed in the scientific literature. tandfonline.comrasayanjournal.co.in

Ultrasonic-Mediated Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. mdpi.comrsc.org Sonication has been successfully employed in the synthesis of various heterocycles, including thiazoles and pyrazoles. rsc.org In one multi-step synthesis of pyrazole (B372694) derivatives, an initial conventional step involved converting benzoic acid to benzoyl chloride with thionyl chloride, which was then used in a subsequent ultrasound-assisted reaction. rsc.org This indicates that while sonication is effective for the heterocyclic coupling step, its application to the initial acid chlorination step is not always implemented or reported. Research specifically documenting the ultrasonic-mediated synthesis of this compound from the parent carboxylic acid is currently lacking.

Table 3: Application of Advanced Energy Sources in Related Syntheses

| Energy Source | Application Area | Typical Findings | Reference |

|---|---|---|---|

| Microwave Irradiation | Acylation using acid chlorides | Increased reaction rates and yields compared to conventional heating. | tandfonline.comtandfonline.com |

| Microwave Irradiation | Amide bond formation | Direct reaction of carboxylic acids with anilines, avoiding the need for prior acid chloride formation. | nih.gov |

| Ultrasonic Irradiation | Synthesis of thiazole derivatives | Accelerated reaction times (30-60 minutes) and high yields (83-92%) using a catalyst. | rsc.org |

| Ultrasonic Irradiation | Reactions with acid chlorides | Dramatically reduced reaction times for indium-mediated reactions of arylstannanes with acid chlorides. | researchgate.net |

Reactivity and Mechanistic Investigations of 1,2 Thiazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 1,2-thiazole-3-carbonyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile.

This compound readily reacts with a wide range of primary and secondary amines, as well as ammonia, to yield the corresponding 1,2-thiazole-3-carboxamides. These reactions are typically high-yielding and proceed under standard conditions, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Research on the substituted analogue, 4,5-dichloroisothiazole-3-carbonyl chloride, demonstrates its effective conversion into various amides. It has been shown to react with ammonia, as well as heterocyclic and aromatic amines, to furnish the previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides. researchgate.net The synthesis of diverse thiazole (B1198619) and thiadiazole carboxamides is a common strategy in the development of potential kinase inhibitors for cancer treatment, highlighting the importance of this reaction class. nih.govbepls.com The general transformation involves the attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride.

Table 1: Examples of Amidation Reactions

| Amine Reactant | Product |

|---|---|

| Ammonia | 1,2-Thiazole-3-carboxamide |

| Aromatic Amines | N-Aryl-1,2-thiazole-3-carboxamides |

This table represents the general products formed from the reaction of this compound with different classes of amines.

In a similar fashion to amidation, this compound undergoes esterification with various alcohols and phenols. These reactions, often referred to as alcoholysis, produce 1,2-thiazole-3-carboxylates. The reaction mechanism follows the nucleophilic acyl substitution pathway, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile. To drive the reaction to completion, a base is typically added to scavenge the HCl generated.

Studies utilizing 4,5-dichloroisothiazole-3-carbonyl chloride have shown that it effectively acylates functionally substituted alcohols and phenols. researchgate.net For instance, the acylation of vanillin (B372448) with 4,5-dichloroisothiazole-3-carbonyl chloride yields the corresponding ester, demonstrating the utility of this reaction in synthesizing molecules with multiple functional groups. researchgate.net

Table 2: Examples of Esterification Reactions

| Alcohol/Phenol Reactant | Product |

|---|---|

| Aliphatic Alcohols (e.g., Ethanol) | Ethyl 1,2-thiazole-3-carboxylate |

| Phenols (e.g., Phenol) | Phenyl 1,2-thiazole-3-carboxylate |

This table illustrates the general products from the esterification of this compound.

The reaction of this compound with thiols (mercaptans) is expected to produce 1,2-thiazole-3-carbothioates. This thioesterification reaction follows the same nucleophilic acyl substitution mechanism, where the sulfur atom of the thiol attacks the carbonyl carbon. Thioesters are important synthetic intermediates and are found in various biologically active molecules. While specific examples for this compound are not prevalent in the reviewed literature, the reaction of acyl chlorides with thiols is a well-established and general method for thioester synthesis.

The reaction of acyl chlorides with strong carbon-based nucleophiles like Grignard (organomagnesium) and organolithium reagents is a powerful carbon-carbon bond-forming method. The reactivity, however, differs based on the reagent used.

Grignard reagents are highly reactive and typically add to the acyl chloride twice. chemistrysteps.com The first equivalent adds to form a ketone intermediate. This ketone is more reactive than the starting acyl chloride towards the Grignard reagent, leading to a rapid second addition to yield a tertiary alcohol after acidic workup. chemistrysteps.comdalalinstitute.com It is therefore expected that the reaction of this compound with two or more equivalents of a Grignard reagent would produce a tertiary alcohol where two of the substituents are identical.

In contrast, less reactive organometallic reagents like organocuprates (Gilman reagents), which can be prepared from organolithium compounds, generally add only once to acyl chlorides to yield a ketone. chemistrysteps.com The resulting ketone is stable to the Gilman reagent, preventing the second addition. This allows for the selective synthesis of 1,2-thiazol-3-yl ketones. While no specific examples involving this compound were found in the searched literature, this differential reactivity is a fundamental principle in organic synthesis. chemistrysteps.com

Electrophilic Aromatic Substitution Reactions on Activated Substrates

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.orgsigmaaldrich.com In this type of electrophilic aromatic substitution, the acyl chloride reacts with an electron-rich aromatic or heteroaromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism involves the formation of a highly electrophilic acylium ion, [R-C=O]⁺, through the interaction of the acyl chloride with the Lewis acid. sigmaaldrich.com This acylium ion is then attacked by the electron-rich π-system of the activated substrate (e.g., benzene (B151609), toluene, or heterocycles like furan (B31954) or thiophene). Subsequent loss of a proton from the intermediate sigma complex restores aromaticity and yields the corresponding aryl or heteroaryl ketone. Research on the related 5-phenylisoxazole-3-carbonyl chloride has shown it acylates benzene and toluene, which supports the expected reactivity for this compound. researchgate.net The reaction is a valuable method for synthesizing ketones where one of the carbonyl substituents is the 1,2-thiazole ring.

Reaction Kinetics and Thermodynamic Studies

Detailed reaction kinetics and thermodynamic studies specifically for this compound are not widely available in the surveyed scientific literature. Such studies would provide quantitative data on reaction rates, activation energies, and the influence of substituents on the thiazole ring on reactivity. While the general principles of nucleophilic acyl substitution and electrophilic aromatic substitution are well-understood qualitatively, specific quantitative data for this particular compound requires dedicated experimental investigation.

Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound is predominantly characterized by nucleophilic acyl substitution reactions. The elucidation of the precise mechanisms and the nature of the associated transition states is critical for understanding and predicting the outcomes of its chemical transformations. While specific experimental kinetic and computational studies on this compound are not extensively documented in publicly available literature, its reactivity can be thoroughly understood by applying well-established principles of physical organic chemistry to the general mechanism of nucleophilic acyl substitution.

The principal mechanism for the reaction of this compound with nucleophiles is the tetrahedral addition-elimination mechanism . This is a two-step process common to most acyl chlorides. libretexts.org

Step 1: Nucleophilic Addition

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group due to its low basicity, which facilitates this step. The carbonyl carbon returns to its original sp² hybridization state in the final product.

The general reaction pathway can be visualized as follows:

Where R = 1,2-thiazol-3-yl and Nu: = Nucleophile

Transition State Analysis

Two primary transition states are involved in the addition-elimination mechanism: one for the formation of the tetrahedral intermediate (TS1) and one for its collapse to form the product (TS2).

TS1 (Addition Transition State): This transition state resembles the tetrahedral intermediate. The geometry at the carbonyl carbon is partially rehybridized from trigonal planar towards tetrahedral. The bond between the nucleophile and the carbonyl carbon is partially formed, and the C=O double bond is partially broken. The energy of this transition state is a critical determinant of the reaction's activation energy.

TS2 (Elimination Transition State): In this transition state, the C-Cl bond is partially broken, and the C=O double bond is partially reformed. The geometry is moving from tetrahedral back to trigonal planar.

For a highly reactive acyl chloride with a good leaving group like chloride, the first step (nucleophilic addition) is typically the rate-determining step. Therefore, the energy of TS1 will have the most significant impact on the reaction kinetics.

Illustrative Data on Reaction Energetics

Table 3.4.1: Illustrative Calculated Energy Profile for the Aminolysis of this compound

| Species/State | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Amine |

| TS1 | +10 to +15 | Transition state for nucleophilic addition |

| Tetrahedral Intermediate | +5 to +8 | Stable intermediate species |

| TS2 | +7 to +12 | Transition state for chloride elimination |

| Products | -15 to -20 | Amide product + HCl |

Note: These values are illustrative and intended to represent the general energetic landscape of the reaction. Actual values would depend on the specific nucleophile, solvent, and level of computational theory.

The electron-withdrawing character of the 1,2-thiazole ring is expected to stabilize the transition states, particularly TS1, by delocalizing the developing negative charge on the oxygen atom. This stabilization lowers the activation energy and accelerates the reaction. The relative energies indicate that the formation of the tetrahedral intermediate is the rate-limiting step, a common feature for reactions of acyl chlorides. libretexts.org

Applications of 1,2 Thiazole 3 Carbonyl Chloride As a Synthetic Intermediate

Construction of Complex 1,2-Thiazole Derivatives

The carbonyl chloride functionality of 1,2-thiazole-3-carbonyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution reactions. This reactivity is harnessed to introduce a wide array of functional groups at the 3-position of the 1,2-thiazole ring, leading to the formation of carboxamides, carboxylates, and ketones.

Synthesis of 1,2-Thiazole-3-carboxamides

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N-substituted-1,2-thiazole-3-carboxamides. This acylation is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct generated during the reaction. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.

The general reaction scheme is as follows:

In this reaction, R1 and R2 can be hydrogen, alkyl, or aryl groups.

This methodology allows for the introduction of a wide range of substituents on the amide nitrogen, enabling the synthesis of a diverse library of 1,2-thiazole-3-carboxamides. These compounds are of interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules.

Table 1: Examples of 1,2-Thiazole-3-carboxamide Synthesis

| Amine Reactant | Base | Solvent | Product |

| Aniline | Triethylamine | Dichloromethane | N-phenyl-1,2-thiazole-3-carboxamide |

| Benzylamine | Pyridine | Tetrahydrofuran | N-benzyl-1,2-thiazole-3-carboxamide |

| Diethylamine | Triethylamine | Dichloromethane | N,N-diethyl-1,2-thiazole-3-carboxamide |

Preparation of 1,2-Thiazole-3-carboxylates

Similarly, this compound can be readily converted to 1,2-thiazole-3-carboxylates through esterification with various alcohols. The reaction is often performed in the presence of a base to act as a scavenger for the HCl produced. This method provides a versatile route to a range of ester derivatives.

The general reaction scheme is as follows:

In this reaction, R represents an alkyl or aryl group.

The resulting esters can serve as precursors for further synthetic transformations or as final products with potential applications in materials science and as fragrances.

Table 2: Examples of 1,2-Thiazole-3-carboxylate Preparation

| Alcohol Reactant | Base | Solvent | Product |

| Methanol | Pyridine | Dichloromethane | Methyl 1,2-thiazole-3-carboxylate |

| Ethanol | Triethylamine | Tetrahydrofuran | Ethyl 1,2-thiazole-3-carboxylate |

| Phenol (B47542) | Pyridine | Dichloromethane | Phenyl 1,2-thiazole-3-carboxylate |

Formation of 1,2-Thiazole-3-ketones

The synthesis of 1,2-thiazole-3-ketones can be achieved through the Friedel-Crafts acylation of aromatic compounds with this compound. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction introduces the 1,2-thiazol-3-oyl group onto an aromatic ring, forming a carbon-carbon bond.

The general reaction scheme is as follows:

In this reaction, Ar represents an aromatic or heteroaromatic ring.

This method is a powerful tool for the synthesis of aryl and heteroaryl ketones containing the 1,2-thiazole moiety, which are valuable intermediates in the synthesis of more complex molecules.

Table 3: Examples of 1,2-Thiazole-3-ketone Formation

| Aromatic Reactant | Lewis Acid | Solvent | Product |

| Benzene (B151609) | AlCl₃ | Carbon disulfide | Phenyl(1,2-thiazol-3-yl)methanone |

| Toluene | AlCl₃ | Nitrobenzene | (4-Methylphenyl)(1,2-thiazol-3-yl)methanone |

| Thiophene | SnCl₄ | Dichloromethane | Thiophen-2-yl(1,2-thiazol-3-yl)methanone |

Role in the Synthesis of Fused Heterocyclic Systems Containing the 1,2-Thiazole Moiety

Beyond its use in creating simple derivatives, this compound is a key precursor for the construction of more elaborate fused heterocyclic systems where the 1,2-thiazole ring is annulated to another ring system.

Annulation Reactions

Annulation reactions involving this compound allow for the construction of bicyclic and polycyclic systems. For instance, it can be a precursor in the synthesis of thiazolo[3,2-b]pyridazines. In such a synthetic route, the carbonyl chloride can react with a suitable substituted hydrazine (B178648) to form a hydrazide intermediate. Subsequent intramolecular cyclization, often under acidic or basic conditions, can lead to the formation of the fused ring system.

For example, the synthesis of a thiazolo[3,2-b]pyridazinone derivative could potentially proceed through the following generalized pathway:

This represents a plausible synthetic route that would require specific reaction conditions and substrate design.

Bridged Ring System Formation

The formation of bridged ring systems incorporating the 1,2-thiazole moiety is a more complex synthetic challenge. Intramolecular reactions of appropriately substituted 1,2-thiazole derivatives, which can be synthesized from this compound, are a potential strategy. For example, a derivative containing a nucleophilic group at a suitable position on a side chain attached to the 1,2-thiazole ring could undergo an intramolecular cyclization to form a bridged structure.

The design of such a precursor would be critical, and the reaction would likely be highly dependent on the specific substrate and reaction conditions. While specific examples directly employing this compound for this purpose are not extensively documented, the principles of intramolecular cyclization suggest its potential in this area of synthetic chemistry.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The use of this compound in such reactions allows for the direct incorporation of the 1,2-thiazole moiety into complex molecular scaffolds.

While acyl chlorides are not a classic component in the most common MCRs like the Ugi or Passerini reactions, which typically utilize a carboxylic acid, innovative methodologies have been developed to accommodate them. wikipedia.orgwikipedia.org One such approach involves a formal Passerini-type reaction where an acyl chloride serves as a precursor. thieme-connect.comthieme-connect.com In this process, the acyl chloride first reacts with a trialkyl phosphite (B83602) to generate an acylphosphonate in situ. This intermediate then acts as the carbonyl component, reacting with an isocyanide and a carboxylic acid to yield α-acyloxy phosphonamide derivatives. This strategy effectively allows for the participation of an acyl chloride, like this compound, in a three-component reaction, thereby expanding the synthetic utility of this class of compounds. thieme-connect.com

The plausible reaction sequence for this compound in such a formal Passerini reaction is detailed below.

Table 1: Plausible Formal Passerini Reaction Involving this compound

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound, Trialkyl phosphite | 1,2-Thiazol-3-yl acylphosphonate | The acyl chloride is converted into a more suitable carbonyl component for the MCR. |

| 2 | 1,2-Thiazol-3-yl acylphosphonate, Isocyanide, Carboxylic Acid | α-Acyloxy phosphonamide containing the 1,2-thiazole scaffold | The three components react in a one-pot fashion to generate a complex molecule incorporating the thiazole (B1198619) ring. |

Furthermore, the thiazole core itself is a common target for synthesis via MCRs. nih.govbenthamdirect.comacgpubs.org For instance, the Hantzsch thiazole synthesis, a well-established method, can be performed as a multicomponent reaction to produce a variety of substituted thiazoles. acgpubs.org While this does not directly use this compound as a starting material, it underscores the importance of the thiazole heterocycle in the context of MCRs and the generation of structurally diverse molecules. researchgate.netnih.gov

Contributions to Libraries of Diverse Chemical Compounds

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery, aiming to create libraries of structurally diverse small molecules for high-throughput screening. acs.orgnih.govresearchgate.net this compound is an ideal scaffold for DOS due to the high reactivity of the acyl chloride group, which allows for facile derivatization. youtube.com

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, as it is present in numerous approved drugs and bioactive natural products. acs.orgnih.gov Consequently, the synthesis of libraries of thiazole-containing compounds is a major focus of research. nih.govnih.govmdpi.com By reacting this compound with a wide array of nucleophiles—such as primary and secondary amines, alcohols, and thiols—a vast library of amides and esters can be rapidly generated. Each nucleophile introduces a new point of diversity, allowing for the systematic exploration of the chemical space around the 1,2-thiazole core.

Research has demonstrated the successful synthesis of thiazole-based libraries for various therapeutic targets. For example, libraries of fused-thiazole derivatives have been created and screened for anticancer and antibacterial properties. acs.orgnih.gov In one study, a series of novel thiazole-based heterocycles were synthesized and evaluated as potential antitumor agents, with several compounds showing significant cytotoxic activity against cancer cell lines. nih.gov Another effort focused on designing thiazole derivatives as dual inhibitors of EGFR/BRAFV600E, which are important targets in cancer therapy. mdpi.com These studies highlight the value of creating diverse libraries of thiazole compounds to identify new lead molecules for drug development.

The table below presents examples of diverse thiazole-based compounds that have been synthesized as part of chemical libraries for biological evaluation.

Table 2: Examples of Diverse Thiazole-Based Compound Libraries

| Compound Class | Synthetic Approach | Purpose of Library | Key Findings | Reference(s) |

| Fused Thiazolo-Bisnoralcohol Derivatives | Reaction of epoxyketone with various thiourea (B124793) derivatives. | Screening for antineoplastic and antibacterial activity. | Discovery of hit compounds with submicromolar growth inhibition against human cancer cell lines and a non-cytotoxic antibacterial agent. | acs.org |

| Fused-Thiazoles from Natural Products | Reaction of epoxyketones derived from natural products (e.g., cholestenone, ethisterone) with thiourea. | Generation of a library of bioactive molecules for anticancer and antimicrobial screening. | Several ethisterone-based fused-thiazole compounds were found to be potent growth inhibitors of cancer cell lines. | nih.gov |

| Substituted Thiazolyl Pyrazoles | 1,3-dipolar cycloaddition reactions. | Exploration of potential antitumor and antimicrobial activities. | Chlorine-containing derivatives displayed the highest cytotoxic activities against hepatocellular, breast, and colorectal carcinoma cell lines. | nih.gov |

| Thiazole-based EGFR/BRAFV600E Inhibitors | Multi-step synthesis involving S-alkylation and cyclization. | Design and synthesis of potent antiproliferative agents. | A lead compound inhibited EGFR and BRAFV600E with IC50 values of 74 nM and 107 nM, respectively. | mdpi.com |

| Di-, Tri-, and Tetrathiazole Moieties | Reaction of a bromoacetyl-thiazole with heterocyclic amines and thiosemicarbazones. | Investigation of antimicrobial activity. | Derivatives containing di- and trithiazole rings displayed high activity, in some cases exceeding that of standard antibiotics. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 1,2 Thiazole 3 Carbonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,2-thiazole-3-carbonyl chloride. Due to the limited availability of direct experimental spectra for this compound, the following analyses are based on established principles of NMR spectroscopy and data from closely related 1,2-thiazole (isothiazole) derivatives. nih.govresearchgate.netcdnsciencepub.com

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the protons on the thiazole (B1198619) ring. These protons, at positions 4 and 5, form an AX spin system, and their chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the electron-withdrawing nature of the carbonyl chloride group at position 3.

The proton at position 5 (H-5) is adjacent to the sulfur atom and is expected to resonate at a higher field compared to the proton at position 4 (H-4), which is adjacent to the nitrogen atom. The carbonyl chloride group at C-3 will deshield both protons, shifting them downfield. The coupling constant between H-4 and H-5 is typically in the range of 4-6 Hz for isothiazole (B42339) systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.8 - 9.2 | Doublet | 4.0 - 5.0 |

| H-5 | 7.6 - 8.0 | Doublet | 4.0 - 5.0 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, three signals are expected for the thiazole ring carbons and one for the carbonyl carbon. The chemical shifts are influenced by the heteroatoms and the carbonyl chloride substituent.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm for an acyl chloride. The C-3 carbon of the thiazole ring, being attached to the carbonyl group and nitrogen, will also be significantly deshielded. The C-5 carbon, adjacent to the sulfur, is generally found at a higher field than the C-4 carbon, which is adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-3 | 155 - 160 |

| C-4 | 150 - 155 |

| C-5 | 125 - 130 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for the definitive assignment of the ¹H and ¹³C NMR signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be expected to show a cross-peak between the signals of H-4 and H-5, confirming their scalar coupling and their adjacent positions on the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. For this compound, the following correlations would be anticipated:

A cross-peak between the H-4 signal and the C-4 signal.

A cross-peak between the H-5 signal and the C-5 signal.

Table 3: Predicted HMBC Correlations for this compound

| Proton | Correlating Carbons (²JCH, ³JCH) |

| H-4 | C-3, C-5 |

| H-5 | C-3, C-4 |

These correlations would unambiguously confirm the substitution pattern of the 1,2-thiazole ring. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways.

Accurate Mass Determination

The molecular formula of this compound is C₄H₂ClNOS. HRMS would be used to determine the accurate mass of the molecular ion, which is a key piece of data for confirming the elemental composition. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Table 4: Calculated Accurate Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₄H₂³⁵ClNOS | 146.95456 |

| C₄H₂³⁷ClNOS | 148.95161 |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would provide valuable structural information. The fragmentation is expected to be initiated by the loss of the chlorine radical or carbon monoxide from the molecular ion. Subsequent fragmentation would likely involve the cleavage of the thiazole ring.

A plausible fragmentation pathway for this compound could involve the following steps:

Loss of a chlorine radical (Cl•) to form an acylium ion.

Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion to yield the 1,2-thiazol-3-yl cation.

Fragmentation of the thiazole ring through the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN).

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment |

| 147 | [M]⁺ |

| 112 | [M - Cl]⁺ |

| 84 | [M - Cl - CO]⁺ |

This proposed fragmentation pattern is based on the known fragmentation of acyl chlorides and various thiazole derivatives. libretexts.orgmiamioh.eduresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features: the acid chloride carbonyl group and the thiazole ring.

The most prominent and diagnostically significant absorption in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the acid chloride group. This band is typically observed at a high frequency, generally in the range of 1775–1810 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. uobabylon.edu.iq This high-frequency absorption is a hallmark of acid chlorides and distinguishes them from other carbonyl compounds like ketones, esters, and amides, which absorb at lower frequencies. uobabylon.edu.iq

In addition to the strong carbonyl peak, the spectrum will exhibit characteristic absorptions corresponding to the vibrations of the 1,2-thiazole ring. The thiazole ring itself gives rise to a series of complex absorptions. cdnsciencepub.com These include C=C and C=N stretching vibrations, which typically appear in the 1400-1650 cm⁻¹ region. cdnsciencepub.comamazonaws.com Ring stretching vibrations for the thiazole skeleton are also found around 1375-1385 cm⁻¹. cdnsciencepub.com The out-of-plane bending vibrations of the C-H bonds on the thiazole ring are expected in the lower frequency region of the spectrum. cdnsciencepub.com The presence and specific positions of these bands confirm the integrity of the heterocyclic core.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acid Chloride (C=O) | Stretch | 1775 - 1810 | Strong |

| Thiazole Ring (C=N, C=C) | Ring Stretch | 1400 - 1650 | Medium to Weak |

| Thiazole Ring | Ring Skeleton Stretch | 1375 - 1385 | Medium |

| Thiazole Ring C-H | Out-of-plane Bend | ~800 - 900 | Medium to Weak |

| C-Cl | Stretch | 650 - 800 | Medium to Strong |

Single-Crystal X-ray Diffraction for Structural Elucidation

For a derivative of this compound, the SCXRD experiment would involve growing a high-quality single crystal and exposing it to a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be precisely located. nih.govnih.gov

This analysis yields crucial structural parameters. For instance, it would confirm the planarity of the 1,2-thiazole ring and provide exact measurements of the C-S, C-N, C-C, and N-S bond lengths within the heterocycle, which are characteristic of its aromatic nature. mdpi.comresearchgate.net Furthermore, the geometry and bond lengths of the substituent at the 3-position (derived from the original carbonyl chloride) would be unequivocally established. Studies on related thiazole derivatives have successfully used SCXRD to confirm their molecular structures and analyze intermolecular interactions like hydrogen bonding that dictate their supramolecular assembly. mdpi.comresearchgate.netresearchgate.net

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₇H₁₁N₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

Data derived from a representative indolyl-triazolo-thiadiazole structure. mdpi.com

Chromatographic Purity Assessment and Quantification Methods

Assessing the purity of a chemical compound is critical, and chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the industry standard for this purpose. researchgate.netresearchgate.net HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

For this compound and its derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this setup, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile (B52724) and water or an aqueous buffer. researchgate.netresearchgate.net The compound is injected into the system, and as the mobile phase flows through the column, the compound and any impurities are separated based on their relative hydrophobicity.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the thiazole ring and carbonyl group are chromophores that absorb UV light. The detector measures the absorbance of the eluent over time, producing a chromatogram where each peak corresponds to a different component. The area of the peak for the main compound relative to the total area of all peaks provides a quantitative measure of its purity. By creating a calibration curve with standards of known concentration, the method can also be used for precise quantification. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | Diaspher-110-C18 (5 µm) or similar |

| Mobile Phase | Acetonitrile / Water or Acetonitrile / Acetate (B1210297) Buffer |

| Detection | UV Absorbance (e.g., at 254 nm, 260 nm, or λmax of compound) |

| Flow Rate | ~1.0 mL/min |

Parameters are based on general methods for thiazole and thiadiazole derivatives. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 1,2 Thiazole 3 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For 1,2-Thiazole-3-carbonyl chloride, these theoretical approaches provide a detailed understanding of its electronic structure, which in turn governs its reactivity and physical characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of heterocyclic compounds. While specific DFT studies on this compound are not extensively documented in publicly available literature, its properties can be reliably inferred from computational analyses of analogous thiazole (B1198619) derivatives. nih.govnih.gov

DFT calculations, typically employing a basis set such as B3LYP/6-31G(d,p), are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov For this compound, the geometry is defined by the planar thiazole ring and the attached carbonyl chloride group. The key structural parameters, including the bond lengths of C-C, C-N, C-S, C=O, and C-Cl, as well as the angles within the ring and involving the substituent, are critical for understanding its stability and reactivity.

A crucial aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In thiazole derivatives, the presence of electron-withdrawing groups, such as the carbonyl chloride, is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap, thereby increasing the molecule's electrophilicity. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C3-C(O) | ~1.49 |

| C=O | ~1.20 | |

| C-Cl | ~1.79 | |

| N2-C3 | ~1.38 | |

| S1-N2 | ~1.65 | |

| S1-C5 | ~1.72 | |

| Bond Angles (°) | N2-C3-C(O) | ~122 |

| C3-C(O)-Cl | ~121 | |

| S1-N2-C3 | ~110 | |

| N2-C3-C4 | ~115 |

Table 2: Predicted Electronic Properties for this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -7.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that illustrates the charge distribution on the surface of a molecule. It provides a visual guide to the electrophilic and nucleophilic regions, which is crucial for predicting how the molecule will interact with other chemical species.

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are the sites for nucleophilic attack. Green areas indicate neutral potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom in the thiazole ring would also exhibit a negative potential. The most positive potential (blue) would be concentrated on the carbonyl carbon atom, making it the primary site for nucleophilic attack. This is due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. The hydrogen atoms on the thiazole ring and, to a lesser extent, the sulfur atom would also show some degree of positive potential. nih.gov

Reaction Pathway Modeling and Energy Profile Analysis

Computational modeling of reaction pathways allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a reactive molecule like this compound, this analysis is key to understanding its synthetic utility.

The most characteristic reaction of an acyl chloride is nucleophilic acyl substitution. Modeling the reaction of this compound with a generic nucleophile (e.g., an amine or an alcohol) would likely proceed through a tetrahedral intermediate. DFT calculations can be used to map the potential energy surface of this reaction. The energy profile would show the relative energies of the reactants, the transition state leading to the tetrahedral intermediate, the intermediate itself, a second transition state for the departure of the chloride leaving group, and the final products.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. nih.gov For this compound, the most prominent and characteristic absorption band would be the carbonyl (C=O) stretching vibration, predicted to appear at a high frequency (typically >1750 cm⁻¹) due to the electron-withdrawing nature of the adjacent chlorine atom. Other key predicted vibrations would include the C-Cl stretch, C-N and C-S stretching modes within the thiazole ring, and C-H stretching and bending vibrations. Comparing the calculated frequencies with an experimental FT-IR spectrum is a standard method for structural verification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govresearchgate.net For this compound, the ¹H NMR spectrum would show distinct signals for the protons at the C4 and C5 positions of the thiazole ring. The ¹³C NMR spectrum would be characterized by a signal for the highly deshielded carbonyl carbon, as well as signals for the carbons within the thiazole ring. The correlation between calculated and experimental NMR spectra is a powerful tool for structural elucidation, especially for complex molecules. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are representative values based on typical computational predictions for similar structures.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| FT-IR (cm⁻¹) | C=O Stretch | ~1760 - 1790 |

| Thiazole Ring Stretch | ~1400 - 1600 | |

| C-Cl Stretch | ~700 - 850 | |

| ¹³C NMR (ppm) | C=O | ~165 - 170 |

| C3 | ~150 - 155 | |

| C4, C5 | ~120 - 145 | |

| ¹H NMR (ppm) | H4 | ~8.0 - 8.5 |

| H5 | ~7.8 - 8.2 |

Conformational Analysis and Tautomerism Studies

Conformational Analysis: For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the carbonyl group to the thiazole ring (C3-C(O)). This rotation can lead to different spatial arrangements, or conformers. The two most likely planar conformers would be the syn and anti forms, where the carbonyl oxygen is oriented towards or away from the ring's nitrogen atom, respectively.

Computational methods can be used to perform a potential energy scan by systematically rotating this dihedral angle and calculating the energy at each step. This analysis reveals the most stable conformer(s) and the energy barriers to rotation between them. It is anticipated that one conformer may be slightly more stable due to minimizing steric hindrance or optimizing electrostatic interactions. For instance, a similar analysis of thiophene-3-carbonyl chloride revealed a "ring flip" disorder corresponding to two forms differing by a 180° rotation about the C(3)–C=O bond. mdpi.com

Tautomerism Studies: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For the parent 1,2-thiazole ring, tautomerism is not a significant consideration. In the case of this compound, which lacks acidic protons on substituent groups like -OH or -NH₂, significant prototropic tautomerism is not expected to occur under normal conditions. Computational studies would confirm the high energy barriers associated with any potential tautomeric forms, reinforcing the structural integrity of the primary isomer. nih.gov

Future Research Directions in 1,2 Thiazole 3 Carbonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. nih.govresearchgate.netresearcher.life Future research in the synthesis of 1,2-Thiazole-3-carbonyl chloride and its precursors will likely focus on several key areas:

Metal-Free Synthesis: A significant trend is the move away from transition-metal catalysts to avoid issues of cost and toxicity. rsc.org Recent developments in metal-free synthesis of isothiazoles, such as those utilizing ammonium (B1175870) acetate (B1210297) and aerial oxidation or ammonium thiocyanate, provide a foundation for greener routes. rsc.orgorganic-chemistry.org Future work could explore one-pot, metal- and catalyst-free conditions for the synthesis of the 1,2-thiazole core, which can then be converted to the target carbonyl chloride. organic-chemistry.org

Multi-Component Reactions (MCRs): MCRs offer an atom-economical and efficient way to construct complex molecules in a single step. nih.gov Designing novel MCRs that directly yield functionalized 1,2-thiazoles suitable for conversion to the 3-carbonyl chloride derivative is a promising research avenue.

Alternative Energy Sources: The use of microwave irradiation and ultrasound in synthesis has been shown to reduce reaction times and improve yields in the preparation of thiazole (B1198619) derivatives. nih.govresearchgate.net Investigating these energy sources for the synthesis of the 1,2-thiazole ring could lead to more sustainable and scalable processes.

Bio-catalysis and Renewable Feedstocks: The use of enzymes and renewable starting materials represents the pinnacle of green chemistry. nih.govresearcher.life Research into enzymatic pathways for the construction of the isothiazole (B42339) ring or the use of bio-derived starting materials could revolutionize the synthesis of these compounds.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for 1,2-Thiazole Scaffolds

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Metal-Free Synthesis | Reduced cost and toxicity, simpler purification. rsc.org | May require harsher reaction conditions. |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov | Optimization can be complex, limited to specific reaction types. |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. nih.govresearchgate.net | Scalability can be an issue, requires specialized equipment. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and availability, limited substrate scope. |

Exploration of Unprecedented Reactivity Patterns and Selectivities

The reactivity of the 1,2-thiazole ring is distinct from its 1,3-thiazole isomer due to the adjacent nitrogen and sulfur atoms. rsc.org The presence of the electron-withdrawing carbonyl chloride group at the 3-position is expected to significantly influence the ring's electronic properties and reactivity.

Future research should focus on:

C-H Functionalization: Direct C-H activation and functionalization of the isothiazole ring at positions 4 and 5 would provide a highly efficient way to introduce molecular complexity. researchwithrutgers.com Exploring various catalytic systems for regioselective C-H arylation, alkylation, or amination of this compound and its derivatives is a key area of interest.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening and rearrangement cascades of the 1,2-thiazole nucleus could lead to the discovery of new heterocyclic scaffolds. sci-hub.se The carbonyl chloride moiety can act as a trigger or a directing group in such transformations.

Pericyclic Reactions: The potential of the 1,2-thiazole ring to participate in cycloaddition reactions as either the diene or dienophile component, particularly when activated by the carbonyl chloride group, remains largely unexplored. sci-hub.se

Electrophilic and Nucleophilic Substitutions: A detailed study of the electrophilic and nucleophilic substitution patterns of this compound is needed to fully understand its synthetic utility. Computational studies can aid in predicting the regioselectivity of these reactions.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, and efficiency. researchgate.netthieme-connect.com The application of these technologies to the synthesis and elaboration of this compound is a critical future direction.

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of the 1,2-thiazole ring and its subsequent conversion to the carbonyl chloride can enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate large-scale production. thieme-connect.com The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. durham.ac.uk

Automated Library Synthesis: Integrating the synthesis of this compound derivatives into automated platforms would allow for the rapid generation of compound libraries for high-throughput screening in drug discovery and materials science. researchgate.net This approach is particularly valuable for exploring structure-activity relationships.

The potential benefits of flow chemistry for key reaction steps are highlighted in Table 2.

Table 2: Potential Application of Flow Chemistry in the Synthesis of this compound Derivatives

| Reaction Step | Batch Chemistry Challenges | Flow Chemistry Advantages |

|---|---|---|

| Nitration/Halogenation | Exothermic, potential for runaway reactions. | Superior heat transfer, enhanced safety and selectivity. researchgate.net |

| Cyclization | Long reaction times, potential for side products. | Precise control over reaction time and temperature, improved yield and purity. researchgate.net |

| Workup/Purification | Labor-intensive, solvent-intensive extractions. | In-line purification using scavenger resins or liquid-liquid extraction modules. durham.ac.uk |

| Hazardous Reagent Handling | Risks associated with handling toxic or unstable reagents. | On-demand generation and immediate consumption of hazardous reagents. researchgate.net |

Design of Advanced Synthetic Strategies for Complex Molecular Architectures

This compound is a versatile building block for the synthesis of complex molecules with potential biological activity or material properties. medwinpublishers.comthieme-connect.com Future research will undoubtedly leverage this scaffold in innovative ways.

Synthesis of Bioactive Molecules: The isothiazole nucleus is present in a number of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. ontosight.airsc.orgresearchgate.net this compound can be used to synthesize novel amides, esters, and ketones, which can be screened for a wide range of biological activities. The development of isothiazole-thiazole derivatives has already shown promise in creating novel fungicides. nih.gov

Development of Novel Ligands: The nitrogen and sulfur atoms of the isothiazole ring can coordinate to metal centers, making isothiazole derivatives attractive candidates for the development of novel ligands for catalysis or materials science. thieme-connect.com The carbonyl chloride group provides a convenient handle for attaching the isothiazole unit to other molecular fragments.

Construction of Fused Heterocyclic Systems: The 1,2-thiazole ring can be annulated to other heterocyclic or carbocyclic rings to create novel polycyclic systems with unique three-dimensional structures and properties. sci-hub.se The carbonyl chloride group can be used to initiate cyclization reactions to form such fused systems.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,2-thiazole-3-carbonyl chloride?

Methodological Answer: The compound is typically synthesized via chlorination of 1,2-thiazole-3-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. Key parameters include:

- Temperature : 60–80°C under reflux.

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalyst : Catalytic dimethylformamide (DMF) accelerates the reaction.

Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate).

Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity via NMR (δ ~8.5 ppm for thiazole protons) .

Q. How does this compound degrade under varying storage conditions?

Methodological Answer: Stability studies involve:

- Hydrolytic Degradation : Expose to H₂O at 25°C and 40°C; monitor via FTIR (loss of C=O stretch at ~1770 cm⁻¹).

- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ to assess decomposition onset (typically >150°C).

Storage Recommendation : Store under argon at -20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level).

- Electrostatic Potential Maps : Identify electrophilic sites (carbonyl carbon) and compare activation energies for different nucleophiles (e.g., amines vs. alcohols).

Validation : Correlate computed ΔG‡ with experimental kinetic data (e.g., pseudo-first-order rate constants).

Q. How to resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions (e.g., variable yields in Suzuki-Miyaura couplings) may arise from:

- Ligand Effects : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) with ligands (XPhos, SPhos).

- Base Sensitivity : Test K₂CO₃ vs. Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).

Troubleshooting : Use LC-MS to detect side products (e.g., hydrolysis intermediates).

Q. What advanced analytical techniques quantify trace impurities in this compound?

Methodological Answer:

- GC-MS with Derivatization : React residual carboxylic acid with diazomethane to form methyl esters (detection limit: 0.1%).

- HPLC-UV/ELSD : Use C18 column (MeCN:H₂O gradient) for quantifying chlorinated byproducts.

Validation : Spike-and-recovery experiments to confirm accuracy (RSD <5%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.